2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole
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Overview
Description
2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a complex structure with a bromobenzoyl group, a piperazine ring, and a methoxy-substituted indole core, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include the first compound, have been found to bind with high affinity to multiple receptors . Similarly, thiazole derivatives, which include the second compound, have been found in many potent biologically active compounds .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
The wide range of biological activities exhibited by indole derivatives suggests that they likely affect multiple biochemical pathways .
Pharmacokinetics
The therapeutic potential of indole derivatives has been recognized, suggesting that they have favorable pharmacokinetic properties .
Result of Action
The various biological activities exhibited by indole derivatives suggest that they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole typically involves multiple steps:
Formation of the Bromobenzoyl Intermediate: The synthesis begins with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Piperazine Coupling: The 2-bromobenzoyl chloride is then reacted with piperazine to form 4-(2-bromobenzoyl)piperazine.
Indole Derivative Formation: The final step involves coupling the 4-(2-bromobenzoyl)piperazine with 5-methoxyindole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-chlorobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole
- 2-{[4-(2-fluorobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole
- 2-{[4-(2-iodobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole
Uniqueness
The presence of the bromine atom in the bromobenzoyl group of 2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and biological profiles.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-13-17(25-21(30-13)15-5-3-2-4-6-15)12-28-19(23)18(26-27-28)20(29)24-11-14-7-9-16(22)10-8-14/h2-10H,11-12,23H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLAMBDJTRRJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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